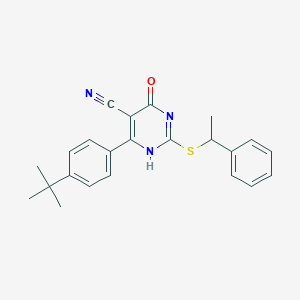
6-(4-tert-butylphenyl)-4-oxo-2-(1-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N6-cyclopentyladenosine involves the chlorination of N6-cyclopentyladenosine. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products:
Oxidation: Oxidized derivatives of the cyclopentyl ring.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N6-cyclopentyladenosine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving adenosine receptor agonists.
Biology: The compound is utilized in research on cellular signaling pathways mediated by adenosine receptors.
Industry: The compound is used in the development of pharmaceuticals targeting adenosine receptors.
Mechanism of Action
The compound exerts its effects by selectively binding to the A1 adenosine receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. One of the key pathways involves the activation of sphingosine kinase-1, which increases the synthesis of sphingosine-1-phosphate. This molecule plays a critical role in protecting renal tissues from ischemia-reperfusion injury by preventing necrosis and apoptosis .
Comparison with Similar Compounds
N6-Cyclopentyladenosine: Another selective A1 adenosine receptor agonist but without the chloro substitution.
2-Chloro-N6-cyclohexyladenosine: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness: 2-Chloro-N6-cyclopentyladenosine is unique due to its specific structural modifications, which confer selective binding to the A1 adenosine receptor and enhance its protective effects in renal tissues. The presence of the chloro group and the cyclopentyl ring contribute to its distinct pharmacological profile compared to other adenosine receptor agonists.
Properties
IUPAC Name |
6-(4-tert-butylphenyl)-4-oxo-2-(1-phenylethylsulfanyl)-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-15(16-8-6-5-7-9-16)28-22-25-20(19(14-24)21(27)26-22)17-10-12-18(13-11-17)23(2,3)4/h5-13,15H,1-4H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPWIUGAMJDZFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C(C)(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)SC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C(C)(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
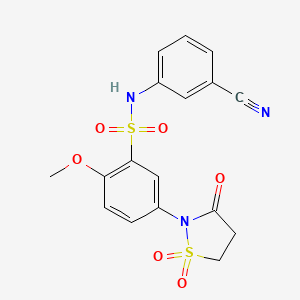
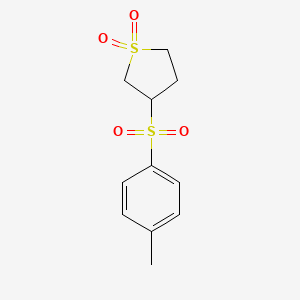
![benzyl 2-[[(3aR,6aS)-3-(4-acetylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]acetate](/img/structure/B7850863.png)
![2-[[(3aR,6aS)-3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-1-phenylethanone](/img/structure/B7850866.png)
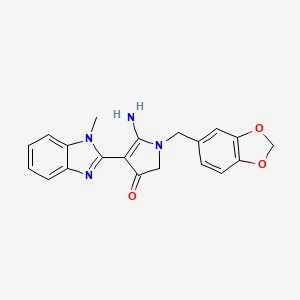
![5-amino-1-[2-(4-methoxyphenoxy)ethyl]-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7850873.png)
![N-[4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide](/img/structure/B7850877.png)
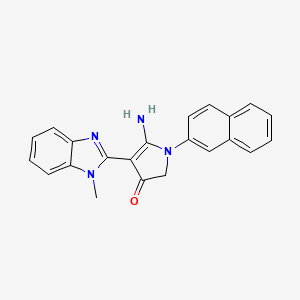
![N-[3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide](/img/structure/B7850881.png)
![5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7850888.png)
![5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride](/img/structure/B7850892.png)
![6-(4-tert-butylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7850899.png)
![2-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B7850918.png)
![2-[(4-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7850928.png)
